Cas no 4439-83-2 (2-amino-4-oxopentanoic acid)

2-amino-4-oxopentanoic acid 化学的及び物理的性質
名前と識別子
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- (S)-2-Amino-4-oxopentanoic acid
- (2S)-2-amino-4-oxopentanoic acid
- Norvaline, 4-oxo-
- Norvaline, 4-oxo- (9CI)
- 2-Amino-4-ketopentanoate
- 2-amino-4-oxo-pentanoic acid
- 2-Amino-4-oxo-valeriansaeure
- 2-amino-4-oxo-valeric acid
- 4-Oxo-Norvaline
- aminolevulinic acid
- Norvaline,4-oxo
- 2-amino-4-oxopentanoic acid
- LMFA01060171
- 4439-83-2
- 51268-84-9
- EN300-312777
- CS-0272038
- L-Norvaline, 4-oxo-
- 4-oxo-L-norvaline
- SCHEMBL6027700
- AKOS006338932
- Norvaline,4-oxo-(9CI)
- DB-277019
-
- インチ: InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)
- InChIKey: QUCHWTCTBHQQDU-UHFFFAOYSA-N
- ほほえんだ: NC(CC(=O)C)C(O)=O
計算された属性
- せいみつぶんしりょう: 131.05800
- どういたいしつりょう: 131.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.7
- トポロジー分子極性表面積: 80.4A^2
じっけんとくせい
- 密度みつど: 1.227 g/cm3
- ふってん: 289.1ºC at 760 mmHg
- フラッシュポイント: 128.7ºC
- PSA: 80.39000
- LogP: 0.07770
2-amino-4-oxopentanoic acid セキュリティ情報
2-amino-4-oxopentanoic acid 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-amino-4-oxopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149365-5.0g |
2-amino-4-oxopentanoic acid |
4439-83-2 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-149365-0.05g |
2-amino-4-oxopentanoic acid |
4439-83-2 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-149365-50mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 50mg |
$851.0 | 2023-09-28 | ||
Enamine | EN300-149365-250mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 250mg |
$933.0 | 2023-09-28 | ||
Enamine | EN300-149365-5000mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 5000mg |
$2940.0 | 2023-09-28 | ||
Enamine | EN300-149365-1000mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 1000mg |
$1014.0 | 2023-09-28 | ||
Enamine | EN300-149365-10.0g |
2-amino-4-oxopentanoic acid |
4439-83-2 | 10g |
$4360.0 | 2023-06-08 | ||
Enamine | EN300-149365-0.1g |
2-amino-4-oxopentanoic acid |
4439-83-2 | 0.1g |
$892.0 | 2023-06-08 | ||
Enamine | EN300-149365-500mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 500mg |
$974.0 | 2023-09-28 | ||
Enamine | EN300-149365-2500mg |
2-amino-4-oxopentanoic acid |
4439-83-2 | 2500mg |
$1988.0 | 2023-09-28 |
2-amino-4-oxopentanoic acid 関連文献
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Y. Liwschitz,E. Nemes,Z. Neiman J. Chem. Soc. C 1971 223
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Martin D. Witte,Gijsbert A. van der Marel,Johannes M. F. G. Aerts,Herman S. Overkleeft Org. Biomol. Chem. 2011 9 5908
2-amino-4-oxopentanoic acidに関する追加情報
Introduction to 2-amino-4-oxopentanoic acid (CAS No. 4439-83-2)
2-amino-4-oxopentanoic acid, with the chemical formula C5H9O3N, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 4439-83-2, exhibits unique structural and functional properties that make it a valuable tool in synthetic chemistry, enzyme inhibition studies, and drug development. Its molecular structure consists of a five-carbon chain with an amino group at the second position and a carbonyl group at the fourth position, providing a versatile scaffold for further chemical modifications.
The significance of 2-amino-4-oxopentanoic acid in modern research stems from its ability to serve as a building block for more complex molecules. In recent years, advancements in computational chemistry and high-throughput screening have highlighted its potential in designing novel bioactive compounds. For instance, studies have demonstrated its utility in developing peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity while avoiding issues such as immunogenicity and degradation.
One of the most compelling applications of 2-amino-4-oxopentanoic acid is in the field of enzyme inhibition. Its structural features allow it to interact with specific enzymatic targets, making it a promising candidate for developing inhibitors of various metabolic pathways. Recent research has focused on its role in modulating the activity of enzymes involved in amino acid metabolism, particularly those implicated in metabolic disorders. By understanding the binding interactions between 2-amino-4-oxopentanoic acid and target enzymes, researchers can fine-tune its properties to enhance selectivity and potency.
The synthesis of 2-amino-4-oxopentanoic acid has also seen significant advancements, with modern synthetic methods enabling higher yields and purities. Techniques such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis have been particularly effective in producing this compound in a scalable manner. These methods not only improve the efficiency of synthesis but also reduce costs, making 2-amino-4-oxopentanoic acid more accessible for industrial applications.
In addition to its biochemical applications, 2-amino-4-oxopentanoic acid has found utility in material science. Its ability to form stable complexes with metals has led to investigations into its use as a chelating agent in metal ion separation processes. Furthermore, its incorporation into polymer matrices has shown promise in developing biodegradable materials with tailored mechanical properties. These interdisciplinary applications underscore the versatility of 2-amino-4-oxopentanoic acid as a chemical entity.
The pharmacological potential of 2-amino-4-oxopentanoic acid has been further explored through preclinical studies. Researchers have investigated its effects on various biological pathways, including those involved in inflammation and neurodegeneration. Preliminary findings suggest that derivatives of this compound may exhibit therapeutic effects by modulating key signaling pathways. While further clinical trials are needed to validate these claims, the preliminary data are encouraging and warrant continued investigation.
The role of computational modeling in understanding the behavior of 2-amino-4-oxopentanoic acid cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanics calculations have provided insights into its interactions with biological targets at an atomic level. These studies have not only helped refine synthetic strategies but also guided the design of next-generation derivatives with improved pharmacological profiles.
The environmental impact of synthesizing and utilizing 2-amino-4-oxopentanoic acid is another area of growing interest. Researchers are increasingly focusing on green chemistry principles to develop sustainable synthetic routes that minimize waste and energy consumption. For example, biocatalytic methods using engineered enzymes have shown promise in producing this compound under milder conditions compared to traditional chemical synthesis.
In conclusion, 2-amino-4-oxopentanoic acid (CAS No. 4439-83-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists, biochemists, and pharmacologists alike. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to complex challenges.


